![molecular formula C14H13BrClNO2 B2919866 4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol CAS No. 1232801-92-1](/img/structure/B2919866.png)
4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bromophenol Derivatives in Natural Product Research
Bromophenol derivatives, including compounds structurally related to 4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol, have been extensively studied for their potential applications in various scientific fields. A study on bromophenol derivatives from the red alga Rhodomela confervoides highlighted the isolation of new compounds with detailed structural elucidation using spectroscopic methods. However, these compounds were found inactive against several human cancer cell lines and microorganisms, suggesting a selective biological activity or potential as chemical probes for understanding biological processes (Zhao et al., 2004).
Photodynamic Therapy Applications
The development of new zinc phthalocyanine compounds substituted with bromophenol derivatives shows promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them effective as Type II photosensitizers. Their properties, including good fluorescence, appropriate photodegradation quantum yield, and high singlet oxygen quantum yield, underscore their potential in PDT applications for cancer treatment (Pişkin et al., 2020).
Molecular Structure and Material Synthesis
Research into the molecular structures of bromophenol derivatives has led to the synthesis of compounds via Schiff bases reduction route. These studies provide insights into the potential applications of these compounds in material synthesis, highlighting their importance as starting materials for the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of bromophenol derivatives from marine sources like the red alga Rhodomela confervoides have been documented. These compounds show activity against a range of bacteria, suggesting their potential as natural sources of antimicrobial agents. Moreover, their potent antioxidant activities, stronger than or comparable to known antioxidants like BHT and ascorbic acid, indicate their potential in food preservation and as nutritional supplements (Xu et al., 2003).
Synthesis and Structural Analysis
The synthesis and structural analysis of complexes involving bromophenol derivatives have been explored, demonstrating their applications in developing new materials with potential uses in catalysis, optical, electrochemical, and morphological properties. Such studies contribute to the broader understanding of the chemical and physical properties of these compounds, paving the way for their application in diverse scientific and industrial fields (Takjoo et al., 2013).
Propiedades
IUPAC Name |
4-bromo-2-[(5-chloro-2-methoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2/c1-19-14-5-3-11(16)7-12(14)17-8-9-6-10(15)2-4-13(9)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYCJYRKNAKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)
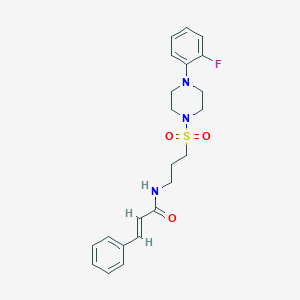
![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2919794.png)
![4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2919795.png)
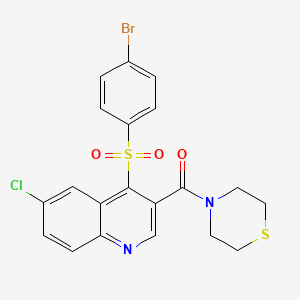

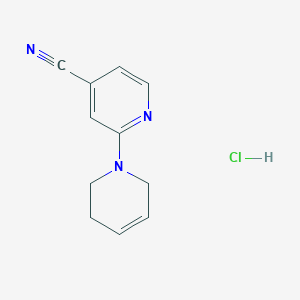
![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
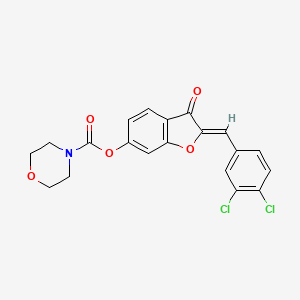
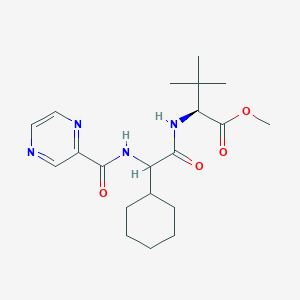
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2919805.png)
![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2919806.png)